molecular formula C21H18ClN5O5S2 B13068985 N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide

N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide

Cat. No.: B13068985
M. Wt: 520.0 g/mol
InChI Key: UPIIDHVFNHCSNB-UHFFFAOYSA-N
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Description

N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide is a complex organic compound that features a combination of benzoyl, furan, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide typically involves multiple steps, starting with the preparation of the core benzo[c][1,2,5]thiadiazole structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the nitro groups would yield corresponding amines .

Scientific Research Applications

N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C21H18ClN5O5S2

Molecular Weight

520.0 g/mol

IUPAC Name

[(Z)-[1-amino-3-[2,1,3-benzothiadiazol-4-ylsulfonyl(furan-2-ylmethyl)amino]propylidene]amino] 4-chlorobenzoate

InChI

InChI=1S/C21H18ClN5O5S2/c22-15-8-6-14(7-9-15)21(28)32-24-19(23)10-11-27(13-16-3-2-12-31-16)34(29,30)18-5-1-4-17-20(18)26-33-25-17/h1-9,12H,10-11,13H2,(H2,23,24)

InChI Key

UPIIDHVFNHCSNB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N(CC/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/N)CC4=CC=CO4

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N(CCC(=NOC(=O)C3=CC=C(C=C3)Cl)N)CC4=CC=CO4

Origin of Product

United States

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